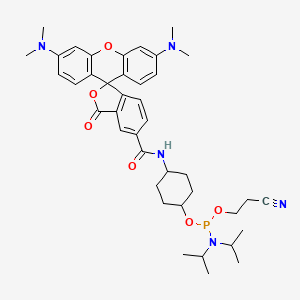

TAMRA phosphoramidite, 5-isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TAMRA phosphoramidite, 5-isomer: is a derivative of carboxytetramethylrhodamine, a xanthene dye from the rhodamine family. This compound is primarily used for the synthesis of oligonucleotides that are 5’-labeled with TAMRA. The dye emits in the orange spectrum range, with a maximum emission at 563 nm. It is commonly used as a FRET-acceptor and quencher in combination with fluorescein (FAM) due to the significant overlap in their spectra.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of TAMRA phosphoramidite, 5-isomer involves the reaction of carboxytetramethylrhodamine with phosphoramidite reagents. The coupling reaction typically takes around 7.5 minutes. The deprotection of the labeled oligonucleotide is achieved using a mixture of tert-butylamine, methanol, and water in a ratio of 1:1:3 at 60°C for 6 hours.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS analysis to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: : TAMRA phosphoramidite, 5-isomer undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with electrophilic reagents such as NHS esters and epoxides.

Click Chemistry: It can participate in copper-catalyzed azide-alkyne cycloaddition reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include NHS esters and epoxides, typically carried out in organic solvents.

Click Chemistry: Copper catalysts are used along with azides and alkynes.

Major Products: : The major products formed from these reactions are labeled oligonucleotides and conjugates with various biomolecules .

Scientific Research Applications

TAMRA phosphoramidite, 5-isomer has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of dual-labeled probes for quantitative PCR and fragment analysis.

Biology: Employed in fluorescence resonance energy transfer (FRET) studies and as a fluorescent marker in various biological assays.

Medicine: Utilized in diagnostic assays and imaging techniques.

Industry: Applied in the development of biosensors and other analytical tools.

Mechanism of Action

The mechanism of action of TAMRA phosphoramidite, 5-isomer involves its role as a fluorescent dye. It absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected and measured. This property makes it useful in FRET studies, where it acts as an energy acceptor from a donor fluorophore like fluorescein. The molecular targets and pathways involved include the oligonucleotides and biomolecules to which it is conjugated.

Comparison with Similar Compounds

Similar Compounds

TAMRA phosphoramidite, 6-isomer: Another isomer of TAMRA used for similar applications.

TAMRA NHS ester, 5-isomer: Used for labeling amine groups of proteins and peptides.

TAMRA azide, 5-isomer: Used in click chemistry reactions.

Uniqueness: : TAMRA phosphoramidite, 5-isomer is unique due to its specific emission properties and its stability under certain deprotection conditions. It is particularly useful in the synthesis of 5’-labeled oligonucleotides for quantitative PCR and other molecular biology applications.

Properties

Molecular Formula |

C40H50N5O6P |

|---|---|

Molecular Weight |

727.8 g/mol |

IUPAC Name |

N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C40H50N5O6P/c1-25(2)45(26(3)4)52(48-21-9-20-41)51-31-15-11-28(12-16-31)42-38(46)27-10-17-33-32(22-27)39(47)50-40(33)34-18-13-29(43(5)6)23-36(34)49-37-24-30(44(7)8)14-19-35(37)40/h10,13-14,17-19,22-26,28,31H,9,11-12,15-16,21H2,1-8H3,(H,42,46) |

InChI Key |

ZHZWFIMSTLVPMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)N(C)C)OC6=C4C=CC(=C6)N(C)C)OC3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-3-(trimethylsilyl)dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14753496.png)

![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)

![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B14753518.png)

![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)

![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)

![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)